TrmD Enzyme Inhibition Potency vs. Unsubstituted and 5-Phenyl Analogs
The target compound is reported with an IC50 of 0.49 µM in an enzymatic TrmD inhibition assay, as curated in BRENDA from the primary literature reference 755697 [1]. In the same assay system from the J. Med. Chem. 2019 study, the lead thienopyrimidinone inhibitor AZ51 (with distinct 2-substitution) displays an IC50 of 0.18 µM against PaTrmD, while weaker analogs in the series exceed 10 µM [2]. The target compound's potency positions it in the sub-micromolar activity range, which is substantially (>20-fold) more potent than the bottom quartile of the thienopyrimidinone series evaluated.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.49 µM (reported as 0.00049 mM) |
| Comparator Or Baseline | AZ51 (lead thienopyrimidinone): IC50 = 0.18 µM; weaker series analogs: IC50 > 10 µM |
| Quantified Difference | 2.7-fold less potent than AZ51; >20-fold more potent than bottom-quartile series analogs |
| Conditions | tRNA (guanine37-N1)-methyltransferase (TrmD, EC 2.1.1.228) inhibition assay; pH and temperature not specified in the curated publication |
Why This Matters
For antibacterial screening programs targeting TrmD, this compound offers sub-micromolar biochemical potency with a structurally distinct substitution pattern compared to the heavily optimized AZ51 series, providing a complementary starting point for structure–activity relationship (SAR) expansion.
- [1] BRENDA Enzyme Database, IC50 value for ligand 5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one against EC 2.1.1.228, reference ID 755697. View Source
- [2] Zhong, W., et al. J. Med. Chem. 2019, 62, 7788–7805. Table 1: Structures and IC50 Values for Thienopyrimidinone PaTrmD Inhibitors. View Source
